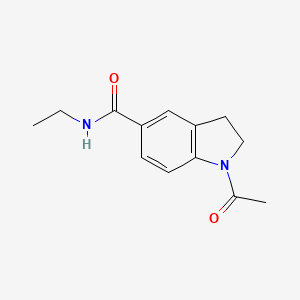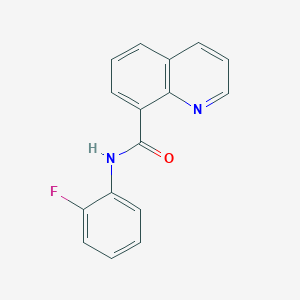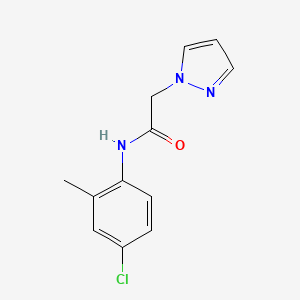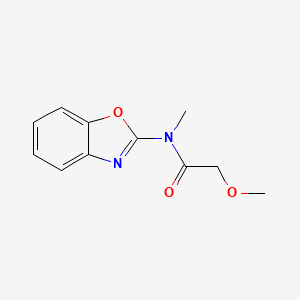
1-acetyl-N~5~-ethyl-5-indolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-acetyl-N~5~-ethyl-5-indolinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is an indoline derivative that has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of 1-acetyl-N~5~-ethyl-5-indolinecarboxamide is not fully understood. However, it has been suggested that it acts by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory response and tumor growth.
Biochemical and Physiological Effects:
1-acetyl-N~5~-ethyl-5-indolinecarboxamide has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. It also inhibits the growth of tumor cells and induces apoptosis in cancer cells. Additionally, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-acetyl-N~5~-ethyl-5-indolinecarboxamide in lab experiments is its potential therapeutic applications. It can be used to study the mechanisms of action of anti-inflammatory and anti-tumor drugs. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the study of 1-acetyl-N~5~-ethyl-5-indolinecarboxamide. One direction is to investigate its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. Another direction is to study its mechanism of action and identify potential targets for drug development. Additionally, further research is needed to determine its safety and efficacy in humans.
Conclusion:
In conclusion, 1-acetyl-N~5~-ethyl-5-indolinecarboxamide is a promising compound that has potential applications in various fields. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective properties. Although its mechanism of action is not fully understood, it has been suggested to act by inhibiting the activity of certain enzymes and proteins. Further research is needed to fully understand its potential and limitations for use in lab experiments and its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 1-acetyl-N~5~-ethyl-5-indolinecarboxamide has been achieved using different methods. One of the most commonly used methods is the reaction between 5-nitroindoline and ethyl acetate in the presence of a catalyst. The resulting product is then reduced using a reducing agent such as hydrogen gas to obtain 1-acetyl-N~5~-ethyl-5-indolinecarboxamide.
Applications De Recherche Scientifique
1-acetyl-N~5~-ethyl-5-indolinecarboxamide has been extensively studied for its potential applications in various fields. It has been found to have anti-inflammatory, anti-tumor, and anti-oxidant properties. Additionally, it has been shown to have neuroprotective effects and can be used in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Propriétés
IUPAC Name |
1-acetyl-N-ethyl-2,3-dihydroindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-3-14-13(17)11-4-5-12-10(8-11)6-7-15(12)9(2)16/h4-5,8H,3,6-7H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIJHLLWYFTBLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-N-ethyl-2,3-dihydro-1H-indole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Ethyl-3-[(2-methylphenyl)methyl]pyrimidine-2,4-dione](/img/structure/B7473043.png)




![N-cyclohexyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7473063.png)


![3-[2-(Azetidin-1-yl)-2-oxoethyl]-2-methylquinazolin-4-one](/img/structure/B7473092.png)


![N-[(2R)-1-[[(2R)-2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide](/img/structure/B7473131.png)